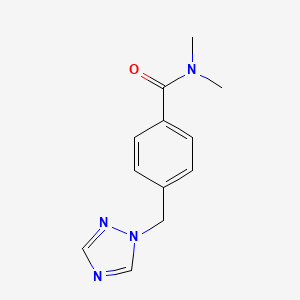![molecular formula C18H16N2O2 B7507973 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of acridine, a heterocyclic compound with a wide range of biological activities. The unique structural features of this compound make it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including DNA, RNA, and proteins. The compound has been shown to induce apoptosis in cancer cells by inhibiting DNA replication and promoting cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one in lab experiments include its unique structural features, which make it an attractive candidate for various research applications. Additionally, the compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, the limitations of using the compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research involving 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one. One direction is to further study the mechanism of action of the compound and its interactions with cellular targets. Another direction is to explore the potential applications of the compound in drug discovery and development. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one involves several steps. The starting material is acridone, which undergoes a series of reactions to yield the final product. The synthesis involves the formation of an azetidine ring, which is then attached to the acridine moiety. The final product is obtained through purification and characterization techniques.
Applications De Recherche Scientifique
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Propriétés
IUPAC Name |
10-[2-(azetidin-1-yl)-2-oxoethyl]acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-10-5-11-19)12-20-15-8-3-1-6-13(15)18(22)14-7-2-4-9-16(14)20/h1-4,6-9H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCECNSHAHQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)



![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)



